2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-one
Description
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H10O It is a derivative of indanone, characterized by a fused cyclopentanone and benzene ring structure
Properties
CAS No. |
88122-34-3 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-3-methylideneinden-1-one |
InChI |
InChI=1S/C11H10O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-6,8H,1H2,2H3 |
InChI Key |
UXCUQAKVTAYRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on carbon and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. Further studies are needed to elucidate the detailed molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indanone: A closely related compound with a similar structure but lacking the methylidene group.
Indane-1,3-dione: Another related compound with a dione functional group, used in various applications ranging from biosensing to photopolymerization.
Uniqueness
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
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